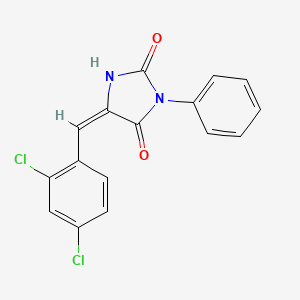![molecular formula C20H27NO4S B5024139 2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE](/img/structure/B5024139.png)
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE typically involves multiple steps, including the introduction of methoxy groups and the formation of the sulfonamide linkage. Common reagents used in the synthesis include methoxybenzene derivatives and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pathways involved may include inhibition of bacterial enzymes or modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with similar methoxy groups but different pharmacological properties.
2,5-Dimethoxy-4-methylphenethylamine: Another compound with methoxy groups, known for its psychoactive effects.
Uniqueness
2,5-DIMETHOXY-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}BENZENESULFONAMIDE is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties. Unlike other methoxy-substituted compounds, this compound’s sulfonamide group allows it to interact with a different set of molecular targets, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14(15-7-9-16(10-8-15)20(2,3)4)21-26(22,23)19-13-17(24-5)11-12-18(19)25-6/h7-14,21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPYBUYXFBJRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5024075.png)
![2-Chloro-N-[(1Z)-3-(morpholin-4-YL)-3-oxo-1-phenylprop-1-EN-2-YL]benzamide](/img/structure/B5024091.png)
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5024099.png)
![methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)
![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)


![[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone](/img/structure/B5024144.png)
![N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)
![3-{[ANILINO(PHENYLIMINO)METHYL]SULFANYL}-1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDINE](/img/structure/B5024157.png)
![2-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![N-(2-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5024167.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)
